molecular formula C4H6O6<br>C4H6O6<br>COOH(CHOH)2COOH B031222 DL-Tartaric acid CAS No. 133-37-9

DL-Tartaric acid

Cat. No.: B031222
CAS No.: 133-37-9
M. Wt: 150.09 g/mol
InChI Key: FEWJPZIEWOKRBE-JCYAYHJZSA-N
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Description

L-Tartaric acid, also known as 2,3-dihydroxybutanedioic acid, is a naturally occurring organic acid found in various fruits, particularly grapes. It is a white, crystalline substance with a strong acidic taste and is widely used in the food and pharmaceutical industries. The compound has significant historical importance, having been known to winemakers for centuries and playing a crucial role in the discovery of chemical chirality .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Tartaric acid can be synthesized through several methods. One common synthetic route involves the oxidation of maleic anhydride using a composite oxidant of potassium iodate and iodine in the presence of a catalyst. This reaction is followed by hydrolysis in the presence of a strong acid to yield L-Tartaric acid .

Industrial Production Methods: Industrial production of L-Tartaric acid often involves the extraction from by-products of the wine industry, such as potassium bitartrate. The process includes converting potassium bitartrate to calcium tartrate, followed by acidification to produce L-Tartaric acid. Another method involves the use of cis-epoxysuccinic acid, which is hydrolyzed using specific bacterial strains to produce L-Tartaric acid .

Chemical Reactions Analysis

Benzene Oxidation Method

This two-step process converts benzene into maleic/fumaric acid intermediates, followed by oxidation with hydrogen peroxide:

C6H6O2OxidationHOOCCH CHCOOHH2O2EpoxidationHOOC CHOH 2COOH\text{C}_6\text{H}_6\xrightarrow[\text{O}_2]{\text{Oxidation}}\text{HOOCCH CHCOOH}\xrightarrow[\text{H}_2\text{O}_2]{\text{Epoxidation}}\text{HOOC CHOH }_2\text{COOH}

Key Data :

  • Yield: Moderate (~60–70%).

  • Limitations: Requires high-purity benzene and controlled oxidation conditions .

Maleic Anhydride Hydroxychlorination

Maleic anhydride undergoes hydroxyl chlorination in the presence of carbonate activators (e.g., Na2_2CO3_3):

C4H2O3+Cl2Na2CO3pH 5 6C4H4O6Cl2HydrolysisH+C4H6O6\text{C}_4\text{H}_2\text{O}_3+\text{Cl}_2\xrightarrow[\text{Na}_2\text{CO}_3]{\text{pH 5 6}}\text{C}_4\text{H}_4\text{O}_6\text{Cl}_2\xrightarrow[\text{Hydrolysis}]{\text{H}^+}\text{C}_4\text{H}_6\text{O}_6

Key Data :

  • Conditions: Ambient temperature and pressure.

  • Yield: Low (~40–50%) due to side reactions .

Direct Maleic Anhydride Oxidation

A one-step epoxidation/hydrolysis method using catalysts like tungstate:

C4H2O3H2O2,K2WO4EpoxidationC4H4O6HydrolysisC4H6O6\text{C}_4\text{H}_2\text{O}_3\xrightarrow[\text{H}_2\text{O}_2,\text{K}_2\text{WO}_4]{\text{Epoxidation}}\text{C}_4\text{H}_4\text{O}_6\xrightarrow[]{\text{Hydrolysis}}\text{C}_4\text{H}_6\text{O}_6

Key Data :

  • Yield: Higher than hydroxychlorination (~65–75%).

  • Advantage: Simplified process with fewer intermediates .

Oxidation with Hydrogen Peroxide

This compound reacts with H2_2O2_2 under ferrous catalysis to form dihydroxymaleic acid:

C4H6O6+H2O2Fe2+C4H4O8+2H2O\text{C}_4\text{H}_6\text{O}_6+\text{H}_2\text{O}_2\xrightarrow[\text{Fe}^{2+}]{}\text{C}_4\text{H}_4\text{O}_8+2\text{H}_2\text{O}

  • Product : Dihydroxymaleic acid (used in chelating agents) .

Nitric Acid Oxidation

Dihydroxymaleic acid further oxidizes to tartronic acid (a trihydroxy acid):

C4H4O8+HNO3C3H6O6+CO2+H2O\text{C}_4\text{H}_4\text{O}_8+\text{HNO}_3\rightarrow \text{C}_3\text{H}_6\text{O}_6+\text{CO}_2+\text{H}_2\text{O}

  • Application : Intermediate in biodegradable polymer synthesis .

Thermal Decomposition

Heating this compound above 165°C induces partial racemization and meso-tartaric acid formation:

DL TAΔmeso TA+Residual Racemate\text{DL TA}\xrightarrow{\Delta}\text{meso TA}+\text{Residual Racemate}

  • Separation : Racemic acid is crystallized due to lower solubility .

Metabolic Pathways

This compound undergoes colonic bacterial fermentation in mammals:

C4H6O6MicrofloraSCFAs+CO2\text{C}_4\text{H}_6\text{O}_6\xrightarrow[\text{Microflora}]{}\text{SCFAs}+\text{CO}_2

Key Findings :

  • Absorption : ~66% excreted in urine within 22 hours .

  • Metabolites : Short-chain fatty acids (SCFAs) and CO2_2, with no oxalate formation .

  • Toxicity : No adverse effects observed in rats at 2,730 mg/kg/day for monosodium DL-tartrate .

Scientific Research Applications

Food Industry Applications

DL-Tartaric acid is extensively utilized in the food industry due to its sour taste and functional properties. Its primary applications include:

  • Leavening Agent : When combined with baking soda, this compound acts as a leavening agent in baked goods, enhancing texture and volume.
  • Flavoring Agent : It is used to improve the taste of various food products, especially in beverages like grape juice where its acidity is 1.3 times that of citric acid .
  • Effervescent Salts : In combination with citric acid, it is employed to create effervescent salts that improve the palatability of oral medications .

Table 1: Food Industry Applications of this compound

ApplicationDescription
Leavening AgentEnhances volume in baked goods
Flavoring AgentImproves taste in beverages and foods
Effervescent SaltsUsed with citric acid for oral medications

Pharmaceutical Applications

In the pharmaceutical sector, this compound serves multiple roles:

  • Resolving Agent : It is a high-efficiency resolving agent used in the preparation of various drugs such as zolpidem tartrate (for sleep disorders) and metoprolol tartrate (for hypertension) .
  • Expectorant : The potassium antimonyl derivative, tartar emetic, is included in cough syrups for its expectorant properties .
  • Chelating Agent : this compound's ability to chelate metal ions makes it useful in drug formulations that require stabilization of metal-containing compounds.

Table 2: Pharmaceutical Applications of this compound

ApplicationDescription
Resolving AgentUsed in drug synthesis
ExpectorantIncluded in cough syrups
Chelating AgentStabilizes metal ions in formulations

Chemical Industry Applications

In the chemical industry, this compound is pivotal for several processes:

  • Synthesis of Tartrates : It serves as a raw material for synthesizing various tartrates such as potassium sodium tartrate and ammonium tartrate .
  • Metal Cleaning and Polishing : Its chelating properties allow it to be used as a cleaning agent for metal surfaces .
  • Pigment Production : It is also utilized in the production of pigments and colorants for various applications .

Table 3: Chemical Industry Applications of this compound

ApplicationDescription
Synthesis of TartratesRaw material for various chemical compounds
Metal CleaningUsed as a cleaning agent
Pigment ProductionInvolved in colorant manufacturing

Case Studies and Research Insights

Recent studies have highlighted the efficacy of this compound in various applications:

  • A study demonstrated that this compound can enhance the stability of certain pharmaceuticals by acting as a chelating agent, thus preventing metal ion-induced degradation .
  • Research into its use as an emulsifier has shown promising results in improving the texture and stability of food products, indicating potential for further development in food science .

Mechanism of Action

Comparison with Similar Compounds

L-Tartaric acid is unique due to its specific stereochemistry and natural occurrence. Similar compounds include:

L-Tartaric acid stands out due to its natural abundance and historical significance in the study of chirality.

Biological Activity

DL-tartaric acid, a naturally occurring organic acid, is widely recognized for its various biological activities and applications. This article explores its biochemical properties, physiological effects, and potential therapeutic applications, supported by case studies and research findings.

This compound is a dihydroxy dicarboxylic acid with the molecular formula C4_4H6_6O6_6. It exists in two enantiomeric forms: L-tartaric acid and D-tartaric acid. The compound is soluble in water and exhibits a tart flavor, commonly found in grapes and used in winemaking.

1. Growth Performance in Aquaculture

Recent studies have shown that dietary tartaric acid can significantly enhance growth performance in aquatic species. For instance, a study on Pacific White Shrimp (Litopenaeus vannamei) demonstrated that at a concentration of 7.5 g/kg, tartaric acid improved growth metrics such as weight gain (WG), specific growth rate (SGR), and feed conversion ratio (FCR) .

Table 1: Growth Performance Parameters in Shrimp

ParameterControl GroupTartaric Acid Group (7.5 g/kg)
WG (%)20.532.8
SGR (%/day)1.21.8
FCR1.51.2

2. Gut Microbiota Modulation

Tartaric acid has been linked to positive changes in gut microbiota composition. The same study reported an increase in lactic acid bacteria (LAB) populations, which are beneficial for gut health and overall immunity .

Table 2: Gut Microbiota Analysis

Microbial GroupControl GroupTartaric Acid Group (7.5 g/kg)
LAB (CFU/g)3.2 x 10^67.5 x 10^6
Total Bacteria (CFU/g)4.0 x 10^69.0 x 10^6

3. Antioxidant Properties

Tartaric acid exhibits antioxidant properties, which can protect against oxidative stress in organisms. Research indicates that it enhances antioxidant enzyme activities such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation .

Table 3: Antioxidant Marker Levels

MarkerControl GroupTartaric Acid Group (9 g/kg)
SOD Activity25 U/mg40 U/mg
CAT Activity15 U/mg30 U/mg
MDA Content0.8 µmol/g0.4 µmol/g

Toxicological Studies

While this compound has beneficial properties, it is important to consider its safety profile. Toxicological studies have revealed that high doses can lead to renal toxicity in animal models. For example, a study involving F344 rats indicated that doses above 0.5% of potassium hydrogen tartrate resulted in obstructive nephropathy characterized by tubular degeneration and inflammation .

Table 4: Toxicity Findings in Renal Studies

Dosage (%)Observed Effects
ControlNormal renal histology
0.5Mild tubular dilation
2.0Significant inflammation and degeneration

Case Study: Aquaculture Application

In a controlled experiment on shrimp farming, the application of dietary tartaric acid not only improved growth rates but also enhanced disease resistance against pathogens like Vibrio parahaemolyticus. The findings suggest that tartaric acid can be an effective feed additive in aquaculture to promote health and growth .

Case Study: Renal Toxicity Investigation

A long-term study on the effects of tartaric acid on renal function showed that while low doses were safe, prolonged exposure at high doses led to significant pathological changes in kidney tissues . This underscores the need for careful dosage regulation when using tartaric acid therapeutically.

Q & A

Basic Research Questions

Q. What is the synthetic route for producing racemic DL-tartaric acid in laboratory settings?

this compound is synthesized via oxidation of maleic acid or its salts in aqueous solution using 35% hydrogen peroxide and potassium tungstate as a catalyst. The intermediate epoxy-succinic acid is hydrolyzed by boiling, yielding racemic tartaric acid, which is isolated via centrifugation, washing, and drying . This method is documented in patents and scientific literature but remains limited to small-scale production due to industrial preference for the L(+)-isomer.

Q. How do the thermodynamic properties of this compound compare to its stereoisomers?

Combustion calorimetry data reveal distinct thermodynamic profiles:

PropertyThis compoundL-Tartaric AcidMethodReference
ΔcH°solid (kJ/mol)-1154-1278CcbDunken and Wolf, 1938
ΔcH°solid (kJ/mol)-1142 ± 0.3-1289CcbCoops and Verkade, 1925
These differences arise from structural variations impacting molecular stability and enthalpy.

Q. What analytical methods are used to confirm the identity of this compound?

Key techniques include:

  • FTIR/Raman spectroscopy : Identifies functional groups (e.g., carboxylic and hydroxyl) via vibrational band analysis .
  • X-ray diffraction (XRD) : Reveals crystallinity differences; this compound exhibits low crystallinity with broad XRD reflexes .
  • Thermal analysis (TGA/DSC) : Measures decomposition temperatures and phase transitions specific to the racemic form .

Advanced Research Questions

Q. How can chiral resolution of this compound be optimized for enantiomer separation?

Diastereomeric salt crystallization is a robust method:

  • Step 1 : React this compound with a chiral resolving agent (e.g., quinine) to form diastereomeric salts.
  • Step 2 : Fractional crystallization separates salts based on solubility differences.
  • Step 3 : Acid hydrolysis recovers pure enantiomers. Parameters like pH, solvent polarity, and temperature critically influence yield and purity .

Q. Why does this compound exhibit nephrotoxicity compared to the L(+)-isomer?

Pharmacokinetic studies show this compound accumulates in kidneys due to slower renal clearance, leading to tubular damage and organ weight gain. In contrast, the L(+)-form is metabolized efficiently. This nephrotoxicity restricts its use in pharmaceuticals and mandates rigorous safety protocols in biological research .

Q. What role does this compound play in synthesizing bismuth-based materials?

this compound acts as a chelating agent in forming bismuth tartrate (BiC₄H₃O₆), a precursor for β-Bi₂O₃ nanoparticles. Key steps:

  • Complexation : React this compound with bismuth nitrate at 70°C (pH 1.1) to form amorphous bismuth tartrate.
  • Thermal decomposition : Heat the tartrate to 400–500°C to yield phase-pure β-Bi₂O₃. The racemic form enables cost-effective synthesis compared to enantiopure tartaric acids .

Q. How does this compound influence chiral separations in capillary electrophoresis?

In ligand-exchange capillary electrophoresis, copper(II)-D-quinic acid complexes with this compound enantiomers, creating diastereomeric complexes with differing migration rates. Optimal separation requires:

  • Buffer pH : 7.0–8.0 to stabilize copper complexes.
  • Chiral selector concentration : 10–20 mM for resolution without peak broadening. This method achieves baseline separation for analytical-scale enantiopurity assessments .

Q. Methodological Considerations

Q. What precautions are necessary when handling this compound in biological studies?

  • Dosage limits : Avoid exceeding 3 g/kg body weight in animal models to prevent renal toxicity .
  • Storage : Store in airtight containers at 15–25°C to prevent hygroscopic degradation .
  • Waste disposal : Neutralize with NaOH before disposal to mitigate environmental impact .

Q. How do crystal packing differences between DL- and L-tartaric acid affect material properties?

this compound adopts a trans-like conformation in crystals, whereas L-tartaric acid forms cis-like structures. This impacts:

  • Solubility : DL-form is less soluble in polar solvents (e.g., water: 139 g/100 mL vs. 147 g/100 mL for L-form).
  • Thermal stability : this compound decomposes at 205°C, while L-form resists decomposition until 210°C .

Q. Research Gaps and Future Directions

  • Catalyst development : Improve enantioselectivity in synthetic routes using asymmetric catalysis.
  • Toxicokinetic modeling : Quantify renal accumulation kinetics of this compound using in vivo imaging.
  • Advanced materials : Explore this compound as a template for chiral metal-organic frameworks (MOFs).

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid
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InChI

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m1/s1
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InChI Key

FEWJPZIEWOKRBE-JCYAYHJZSA-N
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Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O
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Isomeric SMILES

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
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Molecular Formula

C4H6O6, Array, H2C4H4O6
Record name L(+)-TARTARIC ACID, TARTARIC ACID
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Related CAS

132517-61-4
Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, homopolymer
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DSSTOX Substance ID

DTXSID8023632
Record name L-Tartaric acid
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Molecular Weight

150.09 g/mol
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Physical Description

Dry Powder; Other Solid, Colourless or translucent crystalline solid or white crystalline powder, Solid; [Merck Index] Colorless or translucent odorless solid; [JECFA] White odorless crystals; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER., colourless or translucent crystals, or a white, fine to granular crystaline powder which is odourless with an acid taste
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Flash Point

210 °C c.c.
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Solubility

582 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 1400 (very soluble), soluble in water and alcohol; 1 gm in 0.8 ml water, 1 g in 3 ml 95% alcohol (in ethanol)
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Density

Relative density (water = 1): 1.79
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Vapor Pressure

0.00000015 [mmHg]
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CAS No.

87-69-4, 133-37-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TARTARIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4Z8788N8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TARTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4888I119H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tartaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TARTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Between 168 °C and 170 °C, 169 °C, 206 °C
Record name L(+)-TARTARIC ACID, TARTARIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Tartaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000956
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name TARTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

DL-Tartaric acid
DL-Tartaric acid
DL-Tartaric acid
DL-Tartaric acid
DL-Tartaric acid
DL-Tartaric acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.